4-Bromo-2-chloro-3-methoxyphenylboronic acid
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Overview
Description
4-Bromo-2-chloro-3-methoxyphenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine, chlorine, and methoxy substituents on the phenyl ring, which contribute to its unique reactivity and versatility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-3-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-2-chloro-3-methoxybenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-3-methoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives . It can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Substitution: Nucleophiles such as amines or thiols can substitute the halogen atoms under appropriate conditions.
Major Products: The major products formed from these reactions include biaryl compounds, phenols, and substituted phenyl derivatives, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Bromo-2-chloro-3-methoxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-3-methoxyphenylboronic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product . The presence of the bromine, chlorine, and methoxy groups influences the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
- 4-Bromo-3-methoxyphenylboronic acid
- 4-Chloro-3-methoxyphenylboronic acid
- 3-Bromo-2-chloro-4-methoxyphenylboronic acid
Comparison: Compared to its analogs, 4-Bromo-2-chloro-3-methoxyphenylboronic acid exhibits unique reactivity due to the combined electronic effects of the bromine, chlorine, and methoxy groups. This makes it particularly useful in selective cross-coupling reactions and the synthesis of complex molecules .
Properties
IUPAC Name |
(4-bromo-2-chloro-3-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrClO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBKJNNGVZBCJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)OC)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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